Benzyl chloromethyl ether
Description
Overview of the Chemical Compound
Benzyl (B1604629) chloromethyl ether, often abbreviated as BOM-Cl, is a chloroalkyl ether with the chemical formula C₈H₉ClO. rvrlabs.comwikipedia.org Structurally, it consists of a benzyl group (C₆H₅CH₂) attached to a chloromethyl ether moiety (-OCH₂Cl). ontosight.ai It typically appears as a colorless to pale yellow liquid with a characteristic pungent odor. cymitquimica.comchemimpex.comnoaticbiopharm.com This compound is soluble in many organic solvents like dichloromethane, chloroform, and ethyl acetate, but has limited solubility in water. ontosight.aicymitquimica.com
Benzyl chloromethyl ether is a powerful and reactive alkylating agent, a property stemming from the lability of the chlorine atom, which makes the chloromethyl group susceptible to nucleophilic substitution reactions. chemimpex.comorgsyn.org This reactivity is central to its utility in organic synthesis.
Interactive Data Table: Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₉ClO | chemimpex.combiosynth.com |
| Molecular Weight | 156.61 g/mol | chemimpex.combiosynth.com |
| Appearance | Colorless to pale yellow liquid | chemimpex.comchemicalbook.comlifechempharma.com |
| Boiling Point | 102 °C at 14 mmHg | chemimpex.comchemicalbook.comlifechempharma.com |
| Density | 1.126 g/mL at 20 °C | chemimpex.combiosynth.comchemicalbook.com |
| Flash Point | 91 °C | lifechempharma.com |
| Synonyms | Benzyloxymethyl chloride, (Chloromethoxymethyl)benzene | chemimpex.com |
| CAS Number | 3587-60-8 | chemimpex.combiosynth.com |
Historical Context of Research and Discovery
The development of chloromethylation reactions, such as the Blanc chloromethylation discovered by Gustave Louis Blanc in 1923, laid the groundwork for the synthesis and utility of compounds like this compound. wikipedia.org The Blanc reaction involves the chloromethylation of aromatic rings using formaldehyde (B43269) and hydrogen chloride, catalyzed by a Lewis acid like zinc chloride. wikipedia.org While not a direct discovery of this compound itself, this reaction established a fundamental method for introducing chloromethyl groups onto aromatic systems.
The synthesis of this compound is commonly achieved through the reaction of benzyl alcohol with paraformaldehyde and anhydrous hydrogen chloride. orgsyn.orgchemicalbook.com Another preparative route involves the chlorination of benzyl methyl ether. orgsyn.org Early research focused on its properties as an alkylating agent and its reactions with various nucleophiles. For instance, Hill and Keach first utilized it in barbiturate (B1230296) syntheses, demonstrating its utility in introducing a potential hydroxymethyl group. orgsyn.org
Significance in Modern Organic Synthesis and Applied Chemistry
This compound is a cornerstone reagent in modern organic synthesis, primarily valued for its role in introducing the benzyloxymethyl (BOM) protecting group for alcohols. rvrlabs.comyoutube.com The BOM group is prized for its stability under a range of reaction conditions, particularly basic conditions, and can be selectively removed under acidic or neutral conditions via catalytic hydrogenation. youtube.comresearchgate.net This makes it an invaluable tool in multi-step syntheses of complex molecules where selective protection and deprotection of hydroxyl groups are crucial. wikipedia.org
Beyond its use as a protecting group, this compound serves as a versatile intermediate in the synthesis of a wide array of compounds. ontosight.aichemimpex.com Its applications span several key areas:
Pharmaceuticals: It is employed in the synthesis of various pharmaceutical intermediates, contributing to the production of active pharmaceutical ingredients (APIs). ontosight.aichemimpex.com For example, it is a reagent in the preparation of benzoyl-hydroxypyrimidine-diones, which have shown potential as dual inhibitors of HIV reverse transcriptase and integrase. lifechempharma.com
Agrochemicals: The compound is utilized in the synthesis of pesticides, herbicides, and fungicides. ontosight.ai
Polymer Chemistry: this compound acts as a coupling agent in the production of specialty polymers, enhancing properties like durability and resistance in materials used for coatings and adhesives. chemimpex.com
Flavor and Fragrance Industry: It finds application in the synthesis of aromatic compounds used to create flavors and fragrances. chemimpex.com
Scope and Objectives of Current Academic Research
Current academic research continues to explore and expand the utility of this compound. A significant area of focus is the development of more efficient and environmentally benign methods for its synthesis and application. This includes research into in situ generation of the reagent to avoid handling the toxic and reactive compound directly. researchgate.net
Researchers are also investigating novel applications of the benzyloxymethyl group in various synthetic contexts. For instance, modified benzyloxymethyl groups are being designed for specific applications, such as the 4-(N-dichloroacetyl-N-methylamino)benzyloxymethyl group for 2'-hydroxyl protection in the solid-phase synthesis of oligoribonucleotides. acs.orgresearchgate.net
Furthermore, studies continue to explore the reactivity of this compound with a broader range of nucleophiles and its application in the synthesis of new classes of organic compounds. This includes its use in the alkylation of enamines and phosphorus compounds. orgsyn.org The development of new catalytic systems for reactions involving this compound is also an active area of investigation. ontosight.ai The overarching goal of this research is to refine the synthetic utility of this important reagent, making it more versatile, selective, and safer to use in both academic and industrial settings.
Structure
3D Structure
Properties
IUPAC Name |
chloromethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADPCMZCENPFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956786 | |
| Record name | [(Chloromethoxy)methyl]benzene | |
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Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3587-60-8, 35364-99-9 | |
| Record name | Benzyl chloromethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3587-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzyl chloromethyl ether | |
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| Record name | (Chloromethoxymethyl)benzene | |
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| Record name | [(Chloromethoxy)methyl]benzene | |
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| Record name | (chloromethoxymethyl)benzene | |
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| Record name | Benzyl chloromethyl ether | |
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| Record name | Benzyl chloromethyl ether | |
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Synthetic Methodologies and Reaction Pathways
Established Laboratory Synthesis Protocols
The synthesis of benzyl (B1604629) chloromethyl ether is most commonly achieved through the reaction of benzyl alcohol with paraformaldehyde and anhydrous hydrogen chloride. Alternative methods, such as the chlorination of benzyl methyl ether, are also documented.
A widely utilized method for preparing benzyl chloromethyl ether involves the reaction of benzyl alcohol with paraformaldehyde in the presence of anhydrous hydrogen chloride. orgsyn.orgchemicalbook.com This reaction is typically conducted by bubbling hydrogen chloride gas through a mixture of benzyl alcohol and paraformaldehyde. orgsyn.org The reaction proceeds until two clear, homogeneous phases are formed, which usually takes about two hours. orgsyn.orgchemicalbook.com The upper layer, containing the desired product, is then separated for purification. orgsyn.org
For optimal results, the reaction is typically maintained at a temperature of 20–25°C using a water bath. orgsyn.orgchemicalbook.com A slight molar excess of paraformaldehyde relative to benzyl alcohol is commonly employed to drive the reaction to completion. orgsyn.org One established procedure specifies using 2.00 moles of benzyl alcohol with 2.20 moles (as CH₂O) of paraformaldehyde. orgsyn.orgchemicalbook.com Anhydrous hydrogen chloride gas is then introduced at a moderate rate to control the reaction temperature. orgsyn.org Upon completion, the product is often isolated in high yield, with one procedure reporting an 83% yield of the crude product. orgsyn.orgchemicalbook.com
Table 1: Optimized Reaction Conditions and Stoichiometry
| Parameter | Value | Reference |
|---|---|---|
| Benzyl Alcohol | 2.00 moles | orgsyn.orgchemicalbook.com |
| Paraformaldehyde | 2.20 moles (as CH₂O) | orgsyn.orgchemicalbook.com |
| Temperature | 20–25°C | orgsyn.orgchemicalbook.com |
| Reaction Time | ~2 hours | orgsyn.orgchemicalbook.com |
| Reported Yield (Crude) | 83% | orgsyn.orgchemicalbook.com |
Due to the hazardous nature of this compound, in situ generation, where the reagent is prepared and used in the same reaction vessel without isolation, is a valuable strategy. One such method involves the reaction of formaldehyde (B43269) dibenzylacetal with acetyl chloride in the presence of a catalytic amount of dry benzyl alcohol at room temperature. researchgate.net This approach generates this compound that can be directly used for subsequent reactions, such as the protection of hydroxyl groups. researchgate.netresearchgate.net This technique avoids the need to handle the purified, highly reactive chloromethyl ether. researchgate.net
Another approach to in situ synthesis involves the reaction between acetals and acid halides, catalyzed by zinc(II) salts. organic-chemistry.org This method can produce haloalkyl ethers, including this compound, in near-quantitative yields. organic-chemistry.org The resulting solution can be used directly in subsequent steps, and any excess carcinogenic haloalkyl ether is destroyed during the workup process. organic-chemistry.org
Anhydrous calcium chloride plays a crucial role in both the purification and storage of this compound. orgsyn.org During the workup process, after initial drying with magnesium sulfate, a small amount of anhydrous calcium chloride is added to the pentane solution of the product before concentration. orgsyn.orgchemicalbook.com This is because decomposition of this compound has been noted during concentration and distillation in the absence of anhydrous calcium chloride. orgsyn.org
For purification, distillation is performed from anhydrous calcium chloride at reduced pressure (e.g., 70–71°C at 3 mm Hg), which significantly retards decomposition. orgsyn.orgorgsyn.org Attempted distillation at atmospheric pressure results in complete decomposition. orgsyn.org For storage, the pure or crude product is kept over anhydrous calcium chloride at 0°C under an inert atmosphere to maintain its stability. orgsyn.orgchemicalbook.comorgsyn.org
An alternative route to this compound is through the chlorination of benzyl methyl ether. orgsyn.org This method provides a different synthetic pathway to the same target compound. While the reaction of benzyl alcohol with formaldehyde and HCl is more commonly cited, the chlorination of the corresponding methyl ether represents a distinct preparative strategy. orgsyn.org
The synthesis of this compound can also be viewed from the perspective of nucleophilic substitution. In the primary method involving benzyl alcohol, paraformaldehyde, and HCl, the benzyl alcohol acts as a nucleophile. More broadly, benzyl ethers can be synthesized via nucleophilic substitution pathways where an alcohol attacks a benzylating agent. For instance, 2-benzyloxy-1-methylpyridinium triflate can act as a benzyl source, transferring a benzyl group to an alcohol under nearly neutral thermal conditions. orgsyn.org While not a direct synthesis of this compound itself, these related nucleophilic substitution reactions highlight the fundamental principles applicable to benzyl ether formation. orgsyn.orgnih.gov The reaction of benzyl chloride with potassium hydroxide (B78521) in diethyl ether to form benzyl alcohol is a classic example of a nucleophilic substitution reaction, demonstrating the reactivity of the benzylic position. study.com
Nucleophilic Substitution Reactions in this compound Synthesis
Phase-Transfer Catalysis (PTC) Conditions
Phase-transfer catalysis (PTC) has emerged as a significant technique in synthetic organic chemistry, offering milder reaction conditions for processes like ether synthesis compared to traditional methods. acs.orgacs.org The core advantage of PTC lies in its ability to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. acs.orgcrdeepjournal.org This methodology is particularly beneficial as it often eliminates the need for anhydrous solvents. acs.orgacs.org
In the context of ether synthesis, a phase-transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium salt, transports a water-soluble nucleophile from the aqueous phase into the organic phase. acs.orgcrdeepjournal.org Once in the organic phase, the nucleophile can react with the organic-soluble substrate, such as an alkyl halide. acs.org For instance, the synthesis of ethers can be achieved by reacting an alcohol and an alkyl halide with a concentrated aqueous solution of sodium hydroxide in the presence of a PTC catalyst, avoiding the use of more hazardous reagents like sodium metal or sodium hydride. crdeepjournal.org
While direct literature detailing PTC conditions specifically for this compound is sparse, the principles can be applied from similar ether syntheses. Key components and conditions for a PTC-driven synthesis would include:
Reactants : An alcohol (e.g., benzyl alcohol) and a chloromethylating agent.
Catalyst : Quaternary ammonium salts like tetrabutylammonium hydrogen sulfate or phosphonium salts such as tetra-n-butylphosphonium bromide are effective catalysts. acs.orgcrdeepjournal.org
Phase System : A two-phase system, typically consisting of an aqueous solution (containing the nucleophile, often generated in situ with a strong base like NaOH) and an organic solvent (containing the substrate). acs.org
Reaction Conditions : The reaction is typically carried out under mild conditions, often at room temperature, with vigorous stirring to ensure efficient transfer between phases. crdeepjournal.org
The general mechanism involves the catalyst cation pairing with the alkoxide anion (generated from the alcohol and base in the aqueous phase) and transferring this ion pair into the organic phase, where it reacts with the electrophile. The catalyst then returns to the aqueous phase to continue the cycle. acs.org
| Parameter | Typical Condition | Source |
| Catalyst Type | Quaternary ammonium or phosphonium salts | crdeepjournal.org |
| Example Catalysts | Tetrabutylammonium hydrogen sulfate, Tetrabutylphosphonium bromide | acs.orgcrdeepjournal.org |
| Phase System | Liquid-Liquid (aqueous/organic) or Solid-Liquid | crdeepjournal.orgfzgxjckxxb.com |
| Solvents | Toluene, Xylene (Organic Phase); Water (Aqueous Phase) | crdeepjournal.org |
| Base | Concentrated aqueous Sodium Hydroxide (NaOH) | crdeepjournal.org |
| Temperature | Room temperature to moderate heating | crdeepjournal.org |
Industrial Production Routes
The industrial production of this compound is primarily based on the reaction of benzyl alcohol with a source of formaldehyde and hydrogen chloride. orgsyn.orgchemicalbook.com This method is a well-established route for preparing chloromethyl ethers. wikipedia.org
A common laboratory and likely industrial-scale procedure involves charging a reactor with benzyl alcohol and paraformaldehyde (a solid polymer of formaldehyde). orgsyn.orgchemicalbook.com Anhydrous hydrogen chloride gas is then introduced into the mixture at a controlled rate, maintaining the temperature between 20–25°C with a water bath. orgsyn.orgchemicalbook.com The reaction proceeds with stirring for approximately two hours, at which point two distinct, clear phases form, signaling the completion of the reaction. orgsyn.orgchemicalbook.com The upper organic layer, containing the crude this compound, is then separated. orgsyn.orgchemicalbook.com
The workup procedure involves diluting the organic layer with a nonpolar solvent like pentane and drying it over an anhydrous drying agent such as magnesium sulfate. orgsyn.org After filtration, the solvent is removed under reduced pressure using a rotary evaporator, yielding crude this compound with a typical yield of around 83%. orgsyn.org For applications requiring higher purity, the crude product can be distilled under vacuum. orgsyn.orgchemicalbook.com
Alternative formaldehyde sources, such as aqueous formaldehyde solutions or 1,3,5-trioxane, have also been utilized in the synthesis. orgsyn.org Another reported, though less common, method is the chlorination of benzyl methyl ether. orgsyn.org Due to the hazardous nature of this compound—it is a potent alkylating agent, a potential carcinogen, and a lachrymator that reacts with moisture to form HCl—industrial production requires stringent safety protocols, including operating in closed systems and well-ventilated areas. orgsyn.orgchemicalbook.com
| Reagent | Function | Source |
| Benzyl Alcohol | Starting material (source of the benzyl group) | orgsyn.orgchemicalbook.com |
| Paraformaldehyde | Formaldehyde source | orgsyn.orgchemicalbook.com |
| Anhydrous Hydrogen Chloride | Provides the chloro- group and catalyzes the reaction | orgsyn.orgchemicalbook.com |
| Pentane | Solvent for workup/purification | orgsyn.org |
| Anhydrous Magnesium Sulfate | Drying agent | orgsyn.org |
Green Chemistry Approaches in Synthesis (Future Research Directions)
Future research into the synthesis of this compound is increasingly guided by the principles of green chemistry, aiming to develop safer, more sustainable, and efficient processes. wjpmr.com A key focus is the reduction or elimination of hazardous substances and solvents.
Phase-Transfer Catalysis (PTC) itself is considered a green chemistry technique because it can enhance reaction rates in biphasic systems, often allowing the use of water instead of volatile organic solvents and reducing energy consumption by enabling milder reaction conditions. fzgxjckxxb.com Future work could focus on developing recyclable or heterogeneous phase-transfer catalysts to simplify product purification and minimize waste.
A significant green advancement is the development of in situ synthesis methods. researchgate.netresearchgate.net In this approach, this compound is generated within the reaction mixture and consumed immediately by the substrate it is intended to react with. researchgate.net This avoids the isolation, purification, and storage of the highly toxic and unstable ether, greatly enhancing safety. researchgate.net One reported method involves the reaction of benzyl alcohol and paraformaldehyde in benzene with a catalytic amount of sulfuric acid, followed by the addition of acetyl chloride to generate the ether in situ for immediate use. researchgate.net
Further research directions in green synthesis could explore:
Alternative Chlorinating Agents : Investigating less hazardous chlorinating agents to replace anhydrous hydrogen chloride gas.
Solvent-Free Reactions : Developing solid-state or solvent-free reaction conditions, potentially using microwave irradiation to accelerate the reaction and improve energy efficiency, a common strategy in green chemistry. wjpmr.com
Catalyst Development : Designing highly efficient and selective catalysts that can be easily separated from the reaction mixture and reused. Zinc(II) salts have been shown to be highly effective catalysts for the synthesis of other chloroalkyl ethers from acetals and acid halides, representing a potential avenue for exploration. organic-chemistry.org
These approaches aim to create synthetic routes that are not only economically viable but also environmentally benign and inherently safer for industrial application. phasetransfercatalysis.com
Reactivity, Reaction Mechanisms, and Transformation Chemistry
Alkylating Agent Mechanisms
Benzyl (B1604629) chloromethyl ether is recognized as a potent alkylating agent, a characteristic attributed to its molecular structure and the presence of the chloromethyl group. nbinno.comlifechempharma.comnih.gov Alkylating agents are compounds that can introduce an alkyl group to other molecules. wikipedia.org This reactivity makes benzyl chloromethyl ether a versatile reagent in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. biosynth.com
The reactivity of this compound as an alkylating agent stems from the electrophilic character of the carbon atom in the chloromethyl group (-CH2Cl). The chlorine atom, being highly electronegative, withdraws electron density from the adjacent carbon atom, rendering it electron-deficient and thus susceptible to attack by nucleophiles. This inherent polarity of the carbon-chlorine bond is central to its alkylating capabilities.
The general mechanism involves a nucleophile attacking the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion, which is a good leaving group. This process results in the formation of a new covalent bond between the nucleophile and the benzyloxymethyl group.
The alkylating activity of this compound can be influenced by reaction conditions, including the presence of acids or catalysts. While the compound is inherently reactive, certain reactions benefit from the addition of a Lewis acid catalyst, such as zinc chloride. For instance, the addition of the chloroether to propylene (B89431) is conducted in the presence of zinc chloride. orgsyn.org Lewis acids can coordinate with the oxygen atom of the ether, further increasing the electrophilicity of the chloromethyl carbon and facilitating nucleophilic attack. This catalytic effect enhances the rate and efficiency of the alkylation reaction.
The potent alkylating nature of this compound and related compounds is also associated with their biological activity, specifically their ability to modify biological macromolecules like DNA. nih.gov As strong electrophiles, they can react with nucleophilic sites on DNA bases, such as the N7 position of guanine (B1146940). This covalent modification results in the formation of DNA adducts. nih.gov
The formation of these adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication or transcription. nih.gov Studies on related compounds like benzyl chloride have shown that they can induce DNA damage. nih.gov While the specific mechanisms for this compound are part of the broader class of alkylating agents, the modification of DNA bases is a key step in their mutagenic and carcinogenic potential. nih.govnih.gov Research on similar compounds indicates that the resulting DNA damage can be processed by cellular repair mechanisms, although the efficiency of this repair can vary. nih.gov
Nucleophilic Substitution Reactions
This compound readily participates in nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nucleophiles. cymitquimica.com This reactivity is a cornerstone of its utility in organic synthesis. The general scheme for these reactions involves a nucleophile (Nu:) attacking the electrophilic carbon of the chloromethyl group, leading to the formation of a new bond and the expulsion of the chloride ion (Cl-).
General Reaction:
R-O-CH₂Cl + Nu: → R-O-CH₂-Nu + Cl⁻ (where R = Benzyl)
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles due to the highly polarized carbon-metal bond, which imparts significant carbanionic character to the carbon atom. libretexts.org These reagents can react with this compound to form new carbon-carbon bonds.
For example, the reaction of this compound with a Grignard reagent would proceed via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the chloromethyl group. This results in the formation of a new, longer carbon chain. The reactivity of Grignard reagents with chloroethers has been a subject of study, with investigations into the factors that govern the reaction pathways. acs.org
Illustrative Reaction with a Grignard Reagent:
C₆H₅CH₂OCH₂Cl + R-MgBr → C₆H₅CH₂OCH₂-R + MgBrCl
This compound is utilized in the alkylation of ketone derivatives. orgsyn.org This reaction typically involves the deprotonation of the ketone at the α-carbon position by a strong base to form an enolate ion. The enolate, being a carbon-centered nucleophile, then attacks the electrophilic chloromethyl carbon of this compound in a nucleophilic substitution reaction.
This two-step process—formation of the enolate followed by alkylation—is a fundamental strategy in organic synthesis for constructing more complex carbon skeletons. The benzyloxymethyl group can be introduced at the α-position of the ketone, and this functionality can be further manipulated in subsequent synthetic steps. orgsyn.org For instance, the resulting product can undergo reduction and hydrogenolysis to yield 1,3-diols. orgsyn.org
Reaction Steps for Alkylation of a Ketone:
Enolate Formation: A ketone is treated with a strong base (e.g., lithium diisopropylamide, LDA) to generate a nucleophilic enolate.
Alkylation: The enolate reacts with this compound, displacing the chloride and forming a new carbon-carbon bond.
| Reactant | Reagent | Product |
| Ketone | 1. Strong Base (e.g., LDA) 2. This compound | α-(Benzyloxymethyl)ketone |
| This compound | Grignard Reagent (R-MgX) | Benzyloxymethyl-alkane (C₆H₅CH₂OCH₂-R) |
| Propylene | This compound | Addition Product (in the presence of ZnCl₂) |
Alkylation of Ester EnolatesThe alkylation of ester enolates with this compound is a known method for forming new carbon-carbon bonds at the α-position of the ester.orgsyn.orgThe process begins with the deprotonation of the ester at the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate.orgsyn.orglibretexts.orgThis nucleophilic enolate then reacts with this compound in an SN2 reaction to yield the α-alkylated ester.pressbooks.publibretexts.orgThe use of crude this compound has been shown to be satisfactory for the C-alkylation of an ester enolate.orgsyn.org
The general sequence for this reaction is as follows:
Enolate Formation: The ester is treated with a strong base (e.g., LDA) to form a nucleophilic enolate. libretexts.org
Nucleophilic Attack: The enolate attacks the electrophilic CH₂Cl group of this compound. libretexts.org
Displacement: The chloride ion is displaced, resulting in the formation of the α-(benzyloxymethyl) ester. pressbooks.pub
Hydrolysis and Alcoholysis Reactions
This compound is sensitive to moisture and reacts with water in a hydrolysis reaction. orgsyn.orgchemicalbook.com It also reacts with alcohols in a process known as alcoholysis. orgsyn.orgchemicalbook.com These reactions lead to the cleavage of the C-Cl bond and the formation of hydrogen chloride as a byproduct. orgsyn.orgnbinno.com
The hydrolysis reaction produces benzyl alcohol and hydrogen chloride. lifechempharma.com
Reaction with Water (Hydrolysis): C₆H₅CH₂OCH₂Cl + H₂O → C₆H₅CH₂OCH₂OH → C₆H₅CH₂OH + CH₂O + HCl
The alcoholysis reaction yields a new ether and hydrogen chloride. For example, the reaction with methanol (B129727) would produce benzyl methoxymethyl ether and HCl.
Reaction with Alcohol (Alcoholysis): C₆H₅CH₂OCH₂Cl + R'OH → C₆H₅CH₂OCH₂OR' + HCl
Comparison of Reactivity with Analogues (e.g., Bis(chloromethyl) Ether, Chloromethyl Methyl Ether)
This compound belongs to the class of chloroalkyl ethers, which are known as strong alkylating agents. wikipedia.orglifechempharma.com Its reactivity can be compared to that of its analogues, such as bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME). wikipedia.org All three compounds are potent electrophiles used in chloromethylation and other alkylation reactions. wikipedia.orgepa.gov However, the nature of the group attached to the ether oxygen (benzyl, chloromethyl, or methyl) significantly influences their reactivity. nih.gov Technical grade CMME often contains 1-8% BCME as an impurity. canada.ca
| Compound | Formula | Key Structural Feature | Hydrolysis Half-Life (at 20°C) | Primary Hydrolysis Products |
| This compound | C₆H₅CH₂OCH₂Cl | Benzyl group | Rapid | Benzyl alcohol, Formaldehyde (B43269), HCl |
| Bis(chloromethyl) ether (BCME) | ClCH₂OCH₂Cl | Second chloromethyl group | 38 seconds canada.ca | Formaldehyde, HCl canada.ca |
| Chloromethyl methyl ether (CMME) | CH₃OCH₂Cl | Methyl group | <1 second canada.ca | Methanol, Formaldehyde, HCl canada.ca |
This is an interactive data table. Users can sort and filter the data as needed.
Structural Influences on Electrophilicity and ReactivityThe differences in reactivity among these chloroalkyl ethers can be attributed to the electronic and steric effects of the substituents.
This compound (BOM-Cl): The benzyl group (C₆H₅CH₂–) can stabilize a developing positive charge on the adjacent oxygen atom through resonance. This resonance stabilization of the transition state can enhance the rate of SN1-type reactions or reactions with significant SN1 character. However, the primary mechanism for alkylation is SN2. The benzyl group is also sterically bulkier than a methyl group.
Chloromethyl methyl ether (CMME): The methyl group is a simple, small alkyl group that is weakly electron-donating through induction. Its small size offers minimal steric hindrance, facilitating nucleophilic attack. CMME is known for its extremely rapid hydrolysis. canada.ca
Bis(chloromethyl) ether (BCME): The presence of a second chloromethyl group has a profound effect on reactivity. The chlorine atom is strongly electronegative, and its inductive electron-withdrawing effect enhances the electrophilicity of the carbon atom in the other chloromethyl group. acs.org This makes BCME a particularly potent and hazardous alkylating agent. epa.gov
The electrophilicity of the chloromethyl carbon is a key determinant of reactivity. Electron-withdrawing groups attached to the ether oxygen increase the partial positive charge on the chloromethyl carbon, making it more susceptible to nucleophilic attack and thus more reactive. nih.govmasterorganicchemistry.com Therefore, the strong inductive effect of the second chloromethyl group in BCME makes it highly reactive, while the electronic effects in CMME and BOM-Cl lead to their respective high, but comparatively different, reactivities.
Side Reactions and Undesired Product Formation
In addition to its intended reactions, this compound can participate in several side reactions, leading to the formation of undesired products. These side reactions are often dependent on the specific reaction conditions, such as temperature and the presence of catalysts.
This compound and related benzyl ether compounds can undergo self-condensation to form polymers, particularly under acid catalysis. This polymerization reaction is a key process in the formation of hyper-cross-linked polymers (HCPs), which are materials characterized by a high degree of cross-linking and porosity. The reaction is typically initiated by a Brønsted or Lewis acid catalyst.
The mechanism involves the acid-catalyzed cleavage of the ether linkage or the chloride, generating a benzylic carbocation. This carbocation then acts as an electrophile and attacks the aromatic ring of another monomer molecule in a Friedel-Crafts type alkylation reaction, forming a methylene (B1212753) bridge between the aromatic rings. This process can repeat, leading to the formation of a highly cross-linked polymer network. While the primary driver for this polymerization is the acid catalyst, the reactions are often carried out at elevated temperatures to ensure completion. The resulting polymers generally exhibit high thermal stability.
Table 2: Catalysts Used in the Polymerization of Benzyl Ether Compounds
| Catalyst Type | Examples |
|---|---|
| Brønsted Acids | Triflic acid, Sulfuric acid, p-Toluenesulfonic acid (p-TSA) |
Under certain reaction conditions, particularly in the presence of aromatic compounds and a suitable catalyst, this compound can lead to the formation of diarylmethanes as a side product. This reaction is essentially a Friedel-Crafts alkylation where the this compound acts as the alkylating agent.
The ability of this compound and related bifunctional compounds to form methylene bridges between aromatic rings makes them effective cross-linking agents in polymer synthesis. This is particularly relevant in the production of hyper-cross-linked polymers (HCPs). In this context, a bifunctional monomer, such as 4,4'-bis(chloromethyl)biphenyl, which is structurally related to this compound, can self-condense in the presence of an acid catalyst to form a rigid, porous polymer network.
The cross-linking occurs through the formation of methylene bridges that connect the aromatic units of the monomers, leading to a three-dimensional polymer structure. This extensive cross-linking is responsible for the characteristic properties of HCPs, including their high surface area and thermal stability. The efficiency of the cross-linking reaction is influenced by the choice of catalyst and the reaction conditions.
Applications in Organic Synthesis and Medicinal Chemistry
Protecting Group Chemistry
The primary role of benzyl (B1604629) chloromethyl ether in synthesis is to protect sensitive functional groups, particularly hydroxyl groups, from unwanted reactions during a synthetic sequence. nbinno.com
Benzyl chloromethyl ether reacts with alcohols to form benzyloxymethyl (BOM) ethers, a robust protecting group for hydroxyl functionalities. nbinno.com This transformation is a key step in the synthesis of complex molecules where temporary masking of a hydroxyl group is necessary. nbinno.com The BOM group is valued because it can be introduced and removed under specific conditions that are often compatible with other functional groups within a molecule. researchgate.netresearchgate.net
A significant advantage of using this compound is the ability to selectively protect one hydroxyl group in the presence of others within the same molecule, particularly in diols. For instance, in a molecule like 1,2-propane diol, the primary hydroxyl group can first be selectively protected with a different protecting group, such as t-butyldimethylsilyl chloride. Subsequently, the remaining secondary hydroxyl group can be protected with a benzyloxymethyl group. researchgate.net This strategy allows for the differential protection of two similar functional groups, enabling distinct subsequent chemical transformations at each site. researchgate.net
Table 1: Example of Selective Protection
| Substrate | Protecting Group 1 | Protecting Group 2 | Resulting Structure |
|---|
The benzyloxymethyl (BOM) group can be removed under gentle conditions, which is crucial for preserving the integrity of complex molecules. researchgate.net There are two primary methods for the deprotection of BOM ethers.
Mild Acidic Conditions : The BOM group can be cleaved efficiently by dissolving the protected compound in a solvent like dry methanol (B129727) and adding a few drops of freshly distilled acetyl chloride. researchgate.net This reaction is typically rapid, often completing within 5 to 10 minutes at room temperature. researchgate.net
Catalytic Hydrogenation : A neutral deprotection method involves catalytic hydrogenation. researchgate.netresearchgate.net This process is carried out at atmospheric pressure and room temperature, offering an alternative for substrates that are sensitive to acidic conditions. researchgate.net
Table 2: Comparison of Deprotection Strategies for BOM Ethers
| Method | Reagents/Conditions | Environment | Key Advantage |
|---|---|---|---|
| Mild Acidolysis | Acetyl chloride in dry methanol | Acidic | Fast reaction time (5-10 mins) |
The BOM group is considered orthogonal to several other common protecting groups, most notably silyl (B83357) ethers like the t-butyldimethylsilyl (TBDMS or TBS) group. researchgate.net Orthogonality means that one protecting group can be selectively removed in the presence of the other because they are cleaved under different chemical conditions. nih.gov For example, a secondary hydroxyl group protected as a BOM ether can be deprotected using mild acid without affecting a primary hydroxyl group protected as a TBDMS ether. researchgate.net This orthogonality is a powerful tool in multistep synthesis, allowing for precise and sequential manipulation of different parts of a molecule. researchgate.net
This compound is employed as a reagent for the introduction of benzoyloxy- and hydroxymethyl groups into molecules. chemicalbook.comsigmaaldrich.com It is particularly useful for introducing a potential hydroxymethyl group via alkylation reactions. orgsyn.org This strategy has been applied in the synthesis of various ketone derivatives. orgsyn.org The process involves the alkylation of a ketone, which is then followed by a sodium borohydride (B1222165) reduction and subsequent catalytic hydrogenolysis, providing a convenient pathway to synthesize 1,3-diols. orgsyn.org
The methodology of using this compound for BOM protection has been specifically developed for applications in peptide synthesis. researchgate.netresearchgate.net It has been utilized in the synthesis of β-hexapeptide analogs of neurotensin (B549771) NT (8-13). researchgate.netresearchgate.net In general peptide synthesis, the side chains of amino acids like serine and threonine, which contain hydroxyl groups, often require protection. peptide.com In Boc (tert-butyloxycarbonyl) chemistry, these side chains are commonly protected as benzyl ethers. peptide.com The BOM protection strategy provides a reliable method for masking these hydroxyl groups during the peptide chain elongation process. researchgate.net
Protection of Hydroxyl Functionality as Benzyloxymethyl (BOM) Ethers
Reagent for Complex Molecular Structure Elucidation
The elucidation and subsequent synthesis of complex molecular structures, such as natural products or therapeutic agents, often require the strategic use of protecting groups to temporarily mask reactive functional groups. This compound is particularly useful for introducing the benzyloxymethyl (BOM) group to protect hydroxyl functionalities. researchgate.net This protection prevents unwanted side reactions, allowing chemists to perform modifications on other parts of the molecule. The BOM group is valued for its stability under various reaction conditions and its reliable removal under mild acidic conditions or through catalytic hydrogenation, making it an attractive choice in intricate, multi-step syntheses like those for hexapeptide analogs. researchgate.net
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The reactivity of this compound makes it a key intermediate in the production of a wide range of pharmaceuticals and active pharmaceutical ingredients (APIs). researchgate.net It participates in nucleophilic substitution reactions, enabling the construction of the complex molecular frameworks that are often characteristic of bioactive molecules. researchgate.net
This compound serves as a key reagent in the synthesis of benzoyl-hydroxypyrimidine-diones. These compounds have been identified as dual inhibitors of HIV reverse transcriptase and integrase, two essential enzymes for viral replication. lifechempharma.com In a related synthesis, this compound is used for the N-1-alkylation of uracil (B121893) derivatives to produce non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). This targeted modification is crucial for the biological activity of the final molecule.
While direct synthesis of benzyloxy-aryloxiranes using this compound is not extensively detailed, the synthesis of related aryloxiranes is well-established. Strong bases can deprotonate benzyl chlorides, creating carbanions that react with aldehydes and ketones to form aryloxiranes. researchgate.net These epoxide structures are important intermediates in organic synthesis. researchgate.net Furthermore, various ether compounds, particularly those derived from quaternary ammonium (B1175870) compounds, have demonstrated significant antimicrobial and antifungal properties. mdpi.comgoogle.com The synthesis of peptides with antimicrobial activity has also utilized this compound for protecting group strategies. researchgate.net
Role in Polymer Chemistry
This compound is a valuable compound in the field of polymer chemistry, contributing to the production of both specialty polymers and advanced systems for therapeutic applications. researchgate.net
Coupling Agent in Specialty Polymer Production
In the manufacturing of specialty polymers, particularly composites, this compound can function as a coupling agent. researchgate.net Coupling agents act as intermediaries that form a stable bond between two otherwise incompatible surfaces, such as an inorganic filler and a polymer matrix. This bonding enhances the properties of the final material, including its durability and resistance, which is critical for materials used in applications like coatings and adhesives. researchgate.net
Synthesis of Polymers for Drug Delivery Systems
The compound contributes to the manufacture of polymers designed for drug delivery systems. researchgate.net These systems are engineered to improve the delivery of therapeutics by controlling their release and targeting specific sites within the body. This compound is used in laboratory settings for the modification of biomolecules, which is a key aspect of developing these sophisticated bioconjugation techniques and delivery platforms. researchgate.net
Interactive Data Table: Applications of this compound
| Field | Application | Specific Use | Key Outcome |
| Medicinal Chemistry | API Synthesis | Preparation of Benzoyl-hydroxypyrimidine-diones | Dual inhibitors of HIV reverse transcriptase and integrase lifechempharma.com |
| Organic Synthesis | Protecting Group Chemistry | Introduction of the Benzyloxymethyl (BOM) group | Enables complex, multi-step synthesis of molecules like peptides researchgate.net |
| Polymer Chemistry | Specialty Polymers | Coupling agent in polymer production | Enhances material durability and resistance researchgate.net |
| Polymer Chemistry | Drug Delivery | Synthesis of polymers for delivery systems | Facilitates modification of biomolecules for targeted drug release researchgate.netresearchgate.net |
Synthesis of Polymers for Tissue Engineering Scaffolds
This compound is noted to play a role in the synthesis of various polymers, including those with applications in drug delivery systems and as scaffolds for tissue engineering. chemicalbook.com For instance, it is involved in the manufacturing of ion-exchange polymers and other resins. lifechempharma.com While the compound is identified as a contributor to the production of polymers like polystyrene and polyurethane, which can be utilized in the pharmaceutical field for creating scaffolds, detailed research findings specifying its direct role in the polymerization process for tissue engineering applications are not extensively documented in publicly available literature. chemicalbook.com The primary function of such scaffolds is to provide a temporary, biocompatible three-dimensional structure that supports cell growth and tissue regeneration.
Modification of Biomolecules in Drug Delivery Systems and Bioconjugation Techniques
In the realm of pharmaceutical research, this compound is utilized for the modification of biomolecules, which is a fundamental aspect of developing sophisticated drug delivery systems and employing bioconjugation techniques. prepchem.com Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate with combined properties. nih.gov This approach is pivotal in creating advanced therapeutics, diagnostics, and research tools.
The primary role of this compound in this context is the introduction of the benzyloxymethyl (BOM) protecting group onto hydroxyl functionalities within biomolecules. nbinno.com This protection is often a crucial step in multi-step syntheses, preventing sensitive functional groups from reacting while other parts of the molecule are being modified. nbinno.com The BOM group can be removed under mild conditions, which is essential when working with delicate biomolecules. researchgate.net While the principle of using this compound for such modifications is established, specific, detailed examples of its application in the bioconjugation of particular biomolecules for drug delivery systems are not widely detailed in readily accessible research.
Applications in the Flavor and Fragrance Industry
While benzyl ethers, in general, are components of fragrances, specific information regarding the direct application of this compound in the flavor and fragrance industry is limited in available literature. Related compounds, such as benzyl chloride, are key precursors in the synthesis of various fragrance components. For instance, benzyl chloride is used to produce benzyl acetate, which has a characteristic jasmine-like scent. nbinno.com Another related compound, benzyl methyl ether, is also identified as a flavor and fragrance agent. thegoodscentscompany.com However, detailed research or industrial reports on the specific use of this compound to synthesize aromatic compounds for this industry are not prevalent.
Use in Barbiturate (B1230296) Syntheses
This compound has a well-established application in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. This method was first reported by Hill and Keach. orgsyn.org In these syntheses, this compound functions as an alkylating agent to introduce a potential hydroxymethyl group into the barbiturate structure. orgsyn.org The reaction typically involves the alkylation of a barbituric acid derivative at the C5 position. The introduced benzyloxymethyl group can then be subsequently debenzylated to yield the corresponding hydroxymethyl derivative, allowing for the creation of a variety of substituted barbiturates.
Table 1: Key Steps in Barbiturate Synthesis using this compound
| Step | Description |
|---|---|
| Alkylation | Reaction of a barbiturate precursor with this compound to introduce the benzyloxymethyl group. |
| Deprotection (Hydrogenolysis) | Removal of the benzyl group to unveil the hydroxymethyl functionality. |
Preparation of Primary Alcohols via Alkylation-Reduction-Hydrogenolysis Sequence
A significant application of this compound in organic synthesis is the preparation of primary alcohols through a multi-step sequence. This process allows for the formal hydroxymethylation of a ketone. The sequence is as follows:
Alkylation: A ketone is first alkylated with this compound. This step introduces the benzyloxymethyl group at the α-position of the ketone.
Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) group (CH₂) via a Wolff-Kishner reduction. orgsyn.org The Wolff-Kishner reduction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. organic-chemistry.orgmasterorganicchemistry.com
Hydrogenolysis: The final step is the cleavage of the benzyl ether via catalytic hydrogenolysis, which removes the benzyl protecting group and liberates the primary alcohol. orgsyn.org
This sequence provides a reliable method for converting a ketone into a primary alcohol with one additional carbon atom. orgsyn.org
Synthesis of Bridgehead Methanol Derivatives of Bicyclic Compounds
This compound has been employed in procedures to synthesize bridgehead methanol derivatives of bicyclic compounds. orgsyn.org The bridgehead position of a bicyclic system is often sterically hindered, making the introduction of functional groups challenging. The use of this compound as an alkylating agent allows for the introduction of a protected hydroxymethyl group at this sterically demanding position. Subsequent removal of the benzyl protecting group via hydrogenolysis yields the desired bridgehead methanol derivative. orgsyn.org This method provides a valuable tool for the synthesis of complex, three-dimensional molecules with functional groups at the bridgehead carbons. orgsyn.org
Toxicological and Carcinogenic Research
Carcinogenic Potential and Mechanisms
The International Agency for Research on Cancer (IARC) has classified bis(chloromethyl)ether, a closely related compound with similar toxicological properties to benzyl (B1604629) chloromethyl ether, as a Group 1 carcinogen, meaning it is carcinogenic to humans. chemicalbook.comcdc.govcdc.gov This classification is based on sufficient evidence from human epidemiological studies and supporting evidence from animal studies. nih.govnih.gov The U.S. Environmental Protection Agency (EPA) also classifies bis(chloromethyl)ether as a Group A, known human carcinogen. epa.govalaska.gov
Numerous epidemiological studies have provided strong evidence of the link between occupational exposure to chloromethyl ethers and an increased risk of lung cancer. cdc.govnih.gov These studies have been instrumental in understanding the carcinogenic risk to humans.
Occupational exposure to benzyl chloromethyl ether and related compounds has been strongly associated with an increased incidence of lung cancer. cdc.govnih.govnih.gov A particularly notable finding is the high proportion of these cancers being oat-cell carcinomas, a relatively rare and aggressive form of lung cancer. chemicalbook.comnih.govosha.gov In one investigation at a factory, 12 out of 13 lung cancer cases in examined workers were identified as oat-cell carcinomas. osha.gov Several case reports and epidemiological studies have consistently demonstrated an elevated risk for lung cancer in workers exposed to these chemicals. nih.govcanada.ca
A clear dose-response relationship has been established in epidemiological studies, showing that the risk of lung cancer increases with both the duration and the cumulative exposure to chloromethyl ethers. nih.govnih.goveinsteinmed.edu Among heavily exposed workers, the relative risk for developing lung cancer can be ten-fold or greater. nih.govnih.gov Furthermore, a shorter latency period between first exposure and diagnosis has been observed in workers with heavier exposure. nih.goveinsteinmed.edu
Animal studies have been crucial in corroborating the carcinogenic potential of this compound observed in humans. These studies have consistently shown an increased incidence of tumors in various animal models and through different routes of exposure. cdc.govnih.gov
In vivo studies in animals have demonstrated that exposure to bis(chloromethyl)ether can lead to a significant increase in tumor formation. nih.govnih.gov Depending on the animal model and the method of administration, a variety of tumors have been observed:
Lung Adenomas: Inhalation exposure in mice has been shown to cause an increased incidence of lung adenomas. nih.govcanada.ca Subcutaneous injection in newborn mice also resulted in a higher incidence of pulmonary adenomas. toxicdocs.orgnih.gov
Skin Papillomas and Squamous-cell Carcinomas: Dermal application in mice has resulted in the development of skin papillomas, many of which progressed to squamous-cell carcinomas. nih.govnih.gov
Nasal Cavity Tumors: Inhalation studies in rats have led to the development of nasal-cavity tumors. nih.gov
Fibrosarcomas: Subcutaneous injection in rats and mice has been shown to induce fibrosarcomas at the site of injection. canada.ca
The following table summarizes findings from key animal studies on the carcinogenicity of bis(chloromethyl)ether.
| Animal Model | Route of Exposure | Tumor Type Observed |
|---|---|---|
| Mice | Inhalation | Lung Adenomas |
| Mice | Skin Application | Skin Papillomas, Squamous-cell Carcinomas |
| Mice | Subcutaneous Injection | Lung Adenomas, Fibrosarcomas |
| Rats | Inhalation | Lung Carcinomas, Nasal Cavity Tumors |
| Rats | Subcutaneous Injection | Fibrosarcomas |
In Vivo Animal Studies
Studies on Respiratory Tract and Skin Application
Animal studies and occupational exposure data for related chloromethyl ethers provide critical insights into the target organs for carcinogenicity. Inhalation is a primary route of concern, with studies on analogous compounds demonstrating a clear link to respiratory tract tumors. epa.gov Epidemiological studies of workers occupationally exposed to the related compounds bis(chloromethyl) ether (BCME) and technical-grade chloromethyl methyl ether (CMME) have shown an increased risk for lung cancer, predominantly small-cell carcinoma. nih.govwho.int The risk has been observed to increase with the duration and cumulative level of exposure. nih.govwho.int
Animal models have corroborated these findings. Inhalation exposure in rodents to BCME has been shown to induce tumors in the respiratory system. epa.govcdc.gov Furthermore, dermal application studies on mice with BCME resulted in the development of benign skin tumors (papillomas), many of which progressed to malignant squamous-cell carcinomas, indicating that the skin is also a target tissue for the carcinogenicity of this class of compounds. nih.govcdc.gov
Proposed Mechanistic Considerations of Carcinogenicity
The carcinogenicity of this compound and related compounds is understood to be a direct consequence of their chemical structure and reactivity. nih.gov The proposed mechanism is multifactorial but centers on its ability to directly damage genetic material.
Alkylating Agent Activity and DNA Mutations
This compound is a powerful alkylating agent. chemicalbook.comorgsyn.org This class of chemicals is characterized by its ability to introduce alkyl groups into nucleophilic sites on macromolecules, with DNA being a primary target. nih.govmdpi.com The covalent binding of the alkyl group to DNA bases can disrupt the normal structure and function of the DNA molecule. mdpi.com This damage, if not properly repaired by the cell, can lead to permanent changes in the DNA sequence, known as mutations, during DNA replication. nih.gov One of the significant mutagenic outcomes of such alkylation is the mispairing of bases, for example, leading to a GC to AT transition mutation, a common alteration found in carcinogenesis. nih.govnih.gov
Formation of DNA Adducts (e.g., at guanine (B1146940) and adenine (B156593) residues)
The initial step in the mutagenic process is the formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. nih.gov As potent electrophiles, alkylating agents like this compound react with the electron-rich, nucleophilic centers in the DNA molecule. oncohemakey.com The most susceptible sites for alkylation on the DNA bases are the N7 and O6 positions of guanine and the N1, N3, and N7 positions of adenine. nih.govoncohemakey.comnih.gov Studies on the analogous compound BCME have demonstrated its ability to bind to guanine and adenine residues in DNA, confirming this mechanism of action. nih.govnih.gov The formation of these adducts distorts the DNA helix, interfering with transcription and replication processes and triggering the mutagenic events that can lead to cancer. oncohemakey.com
Genotoxic Mode of Action
There is strong evidence that this compound and related α-chloroalkyl ethers operate through a genotoxic mode of action. nih.gov This means that they initiate cancer by directly altering the genetic material of the cell. The alkylating activity, formation of DNA adducts, and subsequent induction of mutations are the key events in this pathway. nih.gov The ability of these compounds to cause DNA damage is a fundamental aspect of their carcinogenicity, distinguishing them from non-genotoxic carcinogens that may promote cancer through other mechanisms like chronic irritation or hormonal disruption.
Acute Toxicity Profiles
This compound exhibits significant acute toxicity through various routes of exposure. tcichemicals.comchemicalbook.com It is classified as harmful if swallowed or if it comes into contact with the skin. tcichemicals.comnih.gov Inhalation is a particularly hazardous route of exposure, with the compound being classified as toxic if inhaled. tcichemicals.comfishersci.com Direct contact can cause severe irritation and damage to tissues; it is known to cause skin irritation and is categorized as causing serious eye damage. nih.govfishersci.com
The table below summarizes the acute toxicity classifications for this compound based on available safety data.
| Hazard Classification | Route of Exposure | Description |
| Acute Toxicity, Category 4 | Oral | Harmful if swallowed. nih.gov |
| Acute Toxicity, Category 3 | Inhalation | Toxic if inhaled. tcichemicals.comnih.gov |
| Acute Toxicity, Category 4 | Dermal | Harmful in contact with skin. tcichemicals.com |
| Skin Corrosion/Irritation, Category 2 | Dermal | Causes skin irritation. fishersci.com |
| Serious Eye Damage/Eye Irritation, Category 1 | Ocular | Causes serious eye damage. tcichemicals.comnih.gov |
Routes of Exposure (Inhalation, Oral, Dermal)
Human exposure to this compound can occur through several pathways, with inhalation and dermal contact being the most significant, particularly in occupational settings. lifechempharma.com
Inhalation: Breathing in vapors is a primary route of exposure. The compound's volatility can lead to the irritation of the nose, throat, and the broader respiratory tract. lifechempharma.com
Oral: Ingestion is another potential route of exposure. The substance is classified as harmful if swallowed. nih.gov
Dermal: Direct contact with the skin is a significant hazard. The compound can be absorbed through the skin, causing irritation and burns. lifechempharma.com
| Route of Exposure | Description | Potential Health Hazard |
|---|---|---|
| Inhalation | Breathing in vapors or aerosols. | Irritation of the respiratory system. lifechempharma.com |
| Oral | Swallowing the substance. | Harmful; toxic if swallowed. nih.govangenechemical.com |
| Dermal | Direct contact with the skin. | Causes skin irritation and burns. lifechempharma.com |
Symptoms of Overexposure (Respiratory Distress, CNS Depression, Irritation, Burns)
Overexposure to this compound can lead to a range of acute symptoms affecting various bodily systems.
Respiratory Distress: Inhalation can cause significant irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath. lifechempharma.com
CNS Depression: There is a possibility of central nervous system (CNS) depression following exposure. lifechempharma.com
Irritation: The compound is a potent irritant. Contact can cause severe irritation to the skin, eyes, nose, and throat. lifechempharma.com
Burns: Due to its corrosive nature, direct contact with the skin can result in chemical burns. lifechempharma.com
| Symptom | Affected System | Description |
|---|---|---|
| Respiratory Distress | Respiratory | Irritation, coughing, and shortness of breath. lifechempharma.com |
| CNS Depression | Nervous | Potential depression of the central nervous system. lifechempharma.com |
| Irritation | Skin, Eyes, Respiratory | Severe irritation upon contact. lifechempharma.com |
| Burns | Skin | Corrosive effects leading to chemical burns. lifechempharma.com |
Long-term Health Effects
Prolonged or repeated exposure to this compound is associated with chronic health issues and is considered a high-probability human carcinogen. lifechempharma.com It is suspected of causing genetic defects and damage to organs through long-term exposure. angenechemical.com
Genetic and Related Effects
This compound and related α-chloroalkyl ethers are recognized for their genotoxic activity, operating through mechanisms that involve direct interaction with cellular genetic material.
DNA-Damaging Agent Activity
As a powerful alkylating agent, this compound has the capacity to form covalent bonds with biological macromolecules, including DNA. orgsyn.org This alkylation can lead to the formation of DNA adducts, which are a form of DNA damage. Research on the closely related compound, benzyl chloride, has demonstrated that it induces a class of alkaline-stable DNA damage in human cells. nih.gov This damage is repaired slowly through an excision-repair pathway, indicating that chloromethyl compounds can cause significant and persistent lesions in DNA. nih.gov
Unscheduled DNA Synthesis in Human Cells
Unscheduled DNA synthesis (UDS) is a process of DNA repair that occurs outside of the normal S-phase of the cell cycle and is a key indicator of DNA damage. Studies have shown that related compounds can induce UDS. For instance, research on freshly isolated human intestinal mucosal cells has demonstrated their capacity to undergo UDS upon exposure to carcinogens, highlighting this as a relevant method for detecting DNA damage. nih.gov
Cell Transformation in Cultured Human Fibroblasts
Cell transformation is the process by which normal cells acquire the properties of cancer cells, such as anchorage-independent growth. While direct studies on this compound's ability to transform human fibroblasts are limited, research on analogous compounds provides insight. For example, studies on other chemicals have shown the ability to transform human and murine fibroblasts. nih.gov This suggests that potent alkylating agents with genotoxic properties have the potential to initiate the multi-step process of carcinogenesis by inducing mutations and genomic instability.
Chromosomal Aberrations in Lymphocytes
However, studies have been conducted on related chloroalkyl ethers. For instance, a slight increase in the incidence of chromosomal aberrations was noted in the blood lymphocytes of workers who were exposed to bis(chloromethyl) ether (BCME) or chloromethyl methyl ether (CMME) during the manufacturing of ion-exchange resins. nih.govnih.gov In contrast, one study found that BCME did not cause chromosomal aberrations in the bone-marrow cells of rats after in vivo treatment. nih.gov
Comparative Toxicology with Bis(chloromethyl) Ether and Chloromethyl Methyl Ether
Bis(chloromethyl) ether (BCME) and technical-grade chloromethyl methyl ether (CMME) are structurally related to this compound and are classified as known human carcinogens (Group 1) by the International Agency for Research on Cancer (IARC). nih.gov Their toxicological profiles are well-documented, providing a basis for comparison. Both compounds are potent alkylating agents and have been shown to cause lung cancer in occupationally exposed workers. nih.gov
BCME is recognized as one of the most potent carcinogens, with animal studies confirming it as a powerful cancer-causing agent with a short latency period. nih.gov Technical-grade CMME is also carcinogenic, but its effects are often attributed, at least in part, to the presence of BCME as a contaminant, which can range from 1 to 8%. lifechempharma.com
The acute toxicity of these compounds also differs significantly. Inhalation studies show that BCME is considerably more acutely toxic than CMME. This difference in potency is also reflected in their carcinogenic activity, where BCME is estimated to be at least 10 times more potent than CMME.
Table 1: Comparative Acute Inhalation Toxicity
| Compound | Animal Model | LC50 (Lethal Concentration, 50%) |
|---|---|---|
| Bis(chloromethyl) ether (BCME) | Rat | 7 ppm (7-hour exposure) |
| Chloromethyl methyl ether (CMME) | Rat | 55 ppm |
| Chloromethyl methyl ether (CMME) | Hamster | 65 ppm |
This table presents the concentration of a chemical in the air that is expected to cause death in 50% of a defined experimental animal population.
Table 2: Carcinogenicity Classification| Compound | IARC Classification | EPA Classification | Primary Target Organ |
|---|---|---|---|
| Bis(chloromethyl) ether (BCME) | Group 1 (Carcinogenic to humans) | Group A (Known human carcinogen) | Lung |
IARC: International Agency for Research on Cancer. EPA: Environmental Protection Agency.
The toxic effects of BCME and CMME are largely localized to the epithelial tissues at the point of contact, a characteristic consistent with their rapid hydrolysis in aqueous environments into hydrochloric acid, formaldehyde (B43269), and, in the case of CMME, methanol (B129727). nih.gov This rapid degradation limits systemic distribution but results in high reactivity at the site of exposure.
Environmental Impact and Degradation Studies
Environmental Fate and Persistence
Due to the presence of the reactive chloromethyl ether group, benzyl (B1604629) chloromethyl ether is not expected to persist in the environment. cdc.govcanada.ca Like its analogs, it is anticipated to undergo rapid degradation in various environmental compartments. The high reactivity of the chloromethyl group makes the compound susceptible to rapid hydrolysis in the presence of water. canada.cacdc.gov
The environmental fate of benzyl chloromethyl ether is governed by its rapid chemical transformation rather than by physical transport processes. cdc.gov Significant transport between environmental media, such as from water to air or soil, is considered unlikely due to its rapid degradation. cdc.govcdc.gov It is not expected to bioaccumulate in the food chain due to its short environmental half-life. cdc.gov
For comparison, data for the closely related compound bis(chloromethyl) ether (BCME) is presented in the table below to illustrate the expected low persistence.
Table 1: Environmental Persistence Data for Bis(chloromethyl) ether (BCME)
| Environmental Compartment | Half-life | Notes |
| Water | ~38 seconds | Rapid hydrolysis at 20°C. canada.ca |
| Air | ~1.36 hours | Degradation by reaction with hydroxyl radicals. cdc.gov |
| Soil | Not expected to persist | Rapid hydrolysis upon contact with soil moisture. cdc.gov |
Degradation Pathways in Environmental Media
The degradation of this compound in the environment is expected to be dominated by chemical processes, primarily hydrolysis in aqueous environments and photolysis and oxidation in the atmosphere.
In aqueous media, this compound is expected to hydrolyze rapidly. canada.cachemicalbook.com The carbon-chlorine bond in the chloromethyl group is susceptible to nucleophilic attack by water, leading to the formation of benzyl alcohol, formaldehyde (B43269), and hydrochloric acid. canada.ca This reaction is analogous to the rapid hydrolysis observed for BCME and CMME. canada.ca For instance, BCME has a reported hydrolysis half-life of approximately 38 seconds in water at 20°C. canada.ca Given the similar chemical structure, a comparable rapid hydrolysis is anticipated for this compound, preventing its persistence in aquatic environments.
Once in the atmosphere, this compound is likely to be degraded through photolysis and reaction with oxidative species. The primary degradation pathway for related compounds like BCME in the air is the reaction with photochemically generated hydroxyl radicals. cdc.gov The estimated atmospheric half-life for BCME due to this reaction is about 1.36 hours. cdc.gov It is expected that this compound would have a similarly short atmospheric lifetime. The degradation products in the air are anticipated to be benzaldehyde, formaldehyde, and hydrogen chloride.
Detection and Monitoring in Environmental Samples
The detection and monitoring of this compound in environmental samples are challenging due to its high reactivity and rapid degradation, particularly in water. oregon.gov Standard analytical methods for water analysis are generally not suitable because the compound is likely to hydrolyze before analysis can be completed. oregon.gov
Regulatory Status and Environmental Release Data
This compound is classified as a hazardous substance. nih.gov However, specific environmental release data, such as from the Toxics Release Inventory (TRI) in the United States, for this compound are not available. cdc.gov
For related compounds, regulations are in place. For example, chloromethyl methyl ether is listed as a toxic substance under the Canadian Environmental Protection Act, 1999, and its use is prohibited by the Prohibition of Certain Toxic Substances Regulations, 2012. canada.ca Bis(chloromethyl) ether is classified as a known human carcinogen by the U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC). nih.govnj.gov Given its structural similarities, this compound is also treated with caution, although specific environmental regulations are less defined.
Table 2: Regulatory and Health Hazard Classifications for Related Chloromethyl Ethers
| Compound | Agency/Regulation | Classification |
| Bis(chloromethyl) ether (BCME) | U.S. EPA | Group A, known human carcinogen. nih.gov |
| Bis(chloromethyl) ether (BCME) | IARC | Group 1, carcinogenic to humans. nih.gov |
| Chloromethyl methyl ether (CMME) | Canadian Environmental Protection Act, 1999 | Toxic substance. canada.ca |
Analytical Chemistry Methodologies in Research
Purity Assessment (e.g., Gas Chromatography)
Gas Chromatography (GC) is a primary technique for assessing the purity of benzyl (B1604629) chloromethyl ether. This method separates volatile compounds in a sample, allowing for the quantification of the main component and any volatile impurities. Research and commercial data indicate that the purity of benzyl chloromethyl ether can be reliably determined using GC.
For instance, analysis has shown that the compound can be synthesized to a purity of greater than 90%, as determined by GC. orgsyn.org Commercially available this compound is also often specified with a purity of over 90.0% (GC). tcichemicals.com A common setup for this analysis involves a packed column with silicone fluid No. 710 on a finebrick support, operated at a temperature of 155°C. orgsyn.org
Table 1: Gas Chromatography Parameters for Purity Assessment
| Parameter | Value |
|---|---|
| Technique | Gas Chromatography (GC) |
| Purity Level | >90% |
| Column | 2 m x 0.7 cm, packed with silicone fluid No. 710 on 60–80 mesh finebrick |
| Temperature | 155°C |
Structural Confirmation (e.g., ¹H NMR Spectroscopy)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. The spectrum provides information about the chemical environment of each proton in the molecule, confirming the presence of the benzyl and chloromethyl ether moieties.
The ¹H NMR spectrum of this compound typically exhibits three distinct signals. orgsyn.org The protons of the aromatic ring (C₆H₅) appear as a multiplet, while the benzylic protons (-CH₂-) and the chloromethyl protons (-CH₂Cl) each appear as singlets. The specific chemical shifts can vary slightly depending on the solvent used for the analysis. orgsyn.orgambeed.com
Table 2: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ) in CCl₄ orgsyn.org | Chemical Shift (δ) in CDCl₃ ambeed.com | Integration | Multiplicity |
|---|---|---|---|---|
| C₆H₅ | 7.29 ppm | 7.33-7.22 ppm | 5H | Singlet/Multiplet |
| -OCH₂Cl | 5.41 ppm | 5.76 ppm | 2H | Singlet |
| C₆H₅CH ₂ | 4.68 ppm | 4.52 ppm | 2H | Singlet |
Impurity Profiling in Commercial Batches
Identifying and quantifying impurities in commercial batches of this compound is crucial for quality control and for understanding potential side reactions in its applications. Both ¹H NMR and GC are used for this purpose.
Table 3: Common Impurities in this compound
| Impurity | Typical Percentage in Technical Grade Batches | Analytical Method |
|---|---|---|
| Benzyl chloride | ~25% | ¹H NMR, GC |
| Dibenzyl formal | ~10% | ¹H NMR |
Monitoring of Reaction Progress (e.g., TLC)
Thin-layer chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions. libretexts.org In syntheses involving this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. mdpi.com For example, in a reaction where this compound is used as a reagent, TLC can help determine the point at which the reaction is complete. mdpi.com
While detailed TLC parameters for the synthesis of this compound itself are not extensively documented in the provided sources, the completion of its synthesis from benzyl alcohol and paraformaldehyde can also be judged by a distinct physical change: the formation of two clear, homogeneous phases. orgsyn.orgchemicalbook.com
Air Sampling and Workplace Monitoring (e.g., OSHA Method 07)
Workplace monitoring for airborne this compound is essential due to its hazardous nature. The Occupational Safety and Health Administration (OSHA) provides standardized methods for sampling and analyzing chemicals in the air. OSHA Method 07 is a general procedure for a wide range of organic vapors. mdcampbell.com
This method typically involves drawing a known volume of air through a solid sorbent tube, usually containing activated charcoal, to trap the chemical vapors. mdcampbell.comosha.gov The sample is then desorbed from the charcoal using a suitable solvent, and the resulting solution is analyzed by gas chromatography with a flame ionization detector (GC-FID). mdcampbell.comosha.gov While OSHA has specific methods for related compounds like benzyl chloride, the general principles of Method 07 are applicable for monitoring organic vapors like this compound. mdcampbell.commdcampbell.com
Table 4: Overview of OSHA Method 07 for Workplace Air Monitoring
| Parameter | Description |
|---|---|
| Method | OSHA Method 07 (Organic Vapors) |
| Sampling Procedure | Collection of air sample on a charcoal tube. |
| Analytical Procedure | Desorption with an organic solvent followed by analysis using Gas Chromatography with Flame Ionization Detector (GC-FID). |
| Application | General method for monitoring various organic vapors in workplace air. |
Computational Chemistry and Molecular Modeling
Structure-Activity Relationship (SAR) Studies related to Biological Activity
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by systematically modifying its chemical structure. While specific SAR studies focusing exclusively on a broad spectrum of benzyl (B1604629) chloromethyl ether derivatives are not extensively documented in publicly available research, the principles of SAR can be applied to understand how structural modifications might influence its potential biological effects, drawing parallels from studies on related benzyl ether compounds.
The biological activity of a molecule like benzyl chloromethyl ether is intrinsically linked to its three-dimensional structure and the distribution of its electronic properties. Key structural features that could be modulated in SAR studies include the benzyl ring, the ether linkage, and the chloromethyl group.
Substitution on the Benzyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions (ortho, meta, para) on the phenyl ring can significantly alter the electronic and steric properties of the molecule. These changes can, in turn, affect its binding affinity to a biological target. For instance, in a series of benzyl phenyl ether inhibitors of bacterial phenylalanyl-tRNA synthetase, substitutions on the benzyl ring were found to be a key determinant of their inhibitory potency.
Modification of the Ether Linkage: Altering the ether oxygen to a sulfur (thioether) or an amine (benzylamine derivative) would drastically change the geometry and hydrogen bonding capabilities of the molecule, leading to different biological activity profiles.
Replacement of the Chlorine Atom: The chlorine atom in the chloromethyl group is a good leaving group, making the compound a potent alkylating agent. Replacing chlorine with other halogens (e.g., bromine, iodine) would alter the reactivity of the molecule, which could correlate with its biological activity, particularly if the mechanism involves covalent bond formation with a biological target.
A hypothetical SAR study on this compound derivatives could explore how these modifications influence a specific biological endpoint, such as cytotoxicity or enzyme inhibition. The findings could be summarized in a data table to delineate the contributions of different structural features to the observed activity.
| Structural Modification | Position of Modification | Nature of Substituent | Predicted Impact on Biological Activity |
| Benzyl Ring Substitution | para | Electron-donating group (e.g., -OCH3) | May enhance binding through specific interactions. |
| Benzyl Ring Substitution | meta | Electron-withdrawing group (e.g., -NO2) | Could alter electronic interactions with the target. |
| Ether Linkage | N/A | Replacement of Oxygen with Sulfur | Changes in bond angles and hydrogen bonding capacity. |
| Chloromethyl Group | N/A | Replacement of Chlorine with Bromine | Increased alkylating reactivity. |
This table is illustrative and based on general principles of medicinal chemistry, as direct and comprehensive SAR studies on a series of this compound derivatives are not widely available.
Molecular Docking and Interaction Studies (e.g., with DNA or enzymes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a small molecule (ligand) and a biological macromolecule (receptor) like DNA or a protein (e.g., an enzyme).
While specific molecular docking studies for this compound are not prevalent in the literature, we can infer its potential interactions based on studies of structurally similar compounds. The benzyl group is a common moiety in many biologically active molecules, and its interactions with various receptors have been characterized.
Interaction with Enzymes:
Hydrophobic Interactions: The phenyl ring can interact with nonpolar amino acid residues such as leucine, valine, and phenylalanine.
Pi-Pi Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic residues like tyrosine, tryptophan, and histidine.
Hydrogen Bonding: The ether oxygen could act as a hydrogen bond acceptor with suitable donor groups in the enzyme's active site.
Interaction with DNA:
Small molecules can interact with DNA through various modes, including intercalation between base pairs, groove binding, and covalent alkylation. Given its chemical nature, this compound has the potential to interact with DNA, primarily through alkylation due to the reactive chloromethyl group.
A molecular docking simulation could be employed to predict the non-covalent binding mode of this compound to a DNA duplex. It is plausible that the benzyl group would prefer to bind in one of the DNA grooves, likely the minor groove, where it can establish favorable van der Waals contacts. The benzyloxymethyl portion would then be positioned to potentially alkylate a nucleophilic site on a DNA base.
A hypothetical summary of a molecular docking study of this compound with a generic enzyme active site is presented below.
| Interaction Type | Interacting Moiety of this compound | Potential Interacting Amino Acid Residues | Estimated Contribution to Binding Affinity |
| Hydrophobic Interaction | Phenyl Ring | Leucine, Isoleucine, Valine | Significant |
| Pi-Pi Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | Moderate |
| Hydrogen Bonding | Ether Oxygen | Serine, Threonine, Asparagine | Low to Moderate |
| Covalent Alkylation | Chloromethyl Carbon | Cysteine, Histidine, Lysine | Potentially High (Irreversible) |
This table represents a predictive analysis based on the chemical structure of this compound and general principles of molecular interactions, as direct molecular docking studies are not widely published.
Safety, Handling, and Waste Management in Research Settings
Hazard Classification and Labeling
Benzyl (B1604629) chloromethyl ether is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). geno-chem.comtcichemicals.comfishersci.com It is crucial to recognize and understand its hazard profile before handling. The compound is assigned a specific United Nations (UN) number for transportation, indicating its dangerous nature. geno-chem.comtcichemicals.comcalpaclab.com
GHS Hazard Classification for Benzyl chloromethyl ether
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. tcichemicals.comfishersci.com |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. tcichemicals.comfishersci.com |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331: Toxic if inhaled. tcichemicals.comfishersci.com |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. tcichemicals.comfishersci.com |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. tcichemicals.comnih.gov |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. fishersci.comnih.gov |
| Carcinogenicity | Category 1B | H350: May cause cancer. fishersci.comchemicalbook.com |
Transportation Information
| UN Number | UN 2810 geno-chem.comtcichemicals.comcalpaclab.com |
| Proper Shipping Name | TOXIC LIQUID, ORGANIC, N.O.S. tcichemicals.com |
| Transport Hazard Class | 6.1 geno-chem.com |
Recommended Storage Conditions
Proper storage of this compound is critical to maintain its integrity and prevent hazardous situations. nbinno.com It is sensitive to moisture and should be handled and stored under an inert gas. Containers must be kept tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and metals. fishersci.com The recommended storage temperature is refrigerated, typically between 2-8°C. nbinno.com Storage areas should be locked up or accessible only to authorized personnel.
Personal Protective Equipment (PPE) Requirements
Due to the significant hazards associated with this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. einsteinmed.edu A risk assessment should be conducted to determine the specific PPE required for any given procedure.
| Respiratory | Respirator with appropriate filter (e.g., type ABEK) if ventilation is inadequate or exposure limits are exceeded | NIOSH/MSHA or European Standard EN 149 approved respirator fishersci.com |
Engineering Controls
Engineering controls are the primary means of controlling exposure to this compound in a laboratory setting. cornell.edu All operations involving this chemical must be conducted within a properly functioning chemical fume hood to minimize the inhalation of toxic vapors. einsteinmed.edugatech.edu The fume hood provides a physical barrier and uses local exhaust ventilation to capture and remove airborne contaminants. gatech.edu It is essential to ensure adequate ventilation in the laboratory, with air movement directed from ordinary work areas towards the hazardous operation. einsteinmed.edu The exhaust air from these systems should not be recirculated. einsteinmed.edu
Spill and Leak Procedures
In the event of a spill or leak, immediate and appropriate action is necessary to prevent exposure and environmental contamination. Non-essential personnel should be evacuated from the area. tcichemicals.com Responders must wear suitable personal protective equipment, including respiratory protection. tcichemicals.com
The spill should be contained and absorbed using an inert, non-combustible material such as sand, silica (B1680970) gel, or a universal binder. fishersci.com The collected material must be placed into a suitable, closed container for disposal. fishersci.com After the material has been collected, the area should be thoroughly cleaned. All sources of ignition should be removed from the spill area. fishersci.com It is important to prevent the spilled product from entering drains or waterways. tcichemicals.com
Waste Disposal and Neutralization Protocols
Waste this compound and contaminated materials are considered hazardous waste and must be disposed of according to local, state, and federal regulations. tcichemicals.com Disposal should be entrusted to a licensed and approved waste disposal company. tcichemicals.comfishersci.com Containers should be completely emptied before disposal. tcichemicals.com Evaporation of hazardous waste in a fume hood is illegal and strictly prohibited. cornell.edu
Due to its reactivity and toxicity, neutralization of this compound waste should not be attempted by untrained personnel. The compound can react with water to form hydrogen chloride, a corrosive gas. nbinno.com Professional waste management services have the appropriate protocols and facilities to handle such hazardous materials safely.
Emergency Response Procedures
A clear and practiced emergency response plan is essential for any laboratory working with this compound.
Inhalation: The individual should be immediately removed to fresh air and kept comfortable for breathing. tcichemicals.com If breathing stops or becomes difficult, artificial respiration should be administered. Immediate medical attention is required; call a poison center or physician. tcichemicals.com
Skin Contact: Immediately take off all contaminated clothing. tcichemicals.com Wash the affected skin with plenty of soap and water. tcichemicals.comeinsteinmed.edu Seek immediate medical advice.
Eye Contact: Rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. fishersci.comeinsteinmed.edu If contact lenses are present, remove them if it is easy to do so. tcichemicals.com Continue rinsing and call a poison center or ophthalmologist immediately. tcichemicals.com
Ingestion: Rinse the mouth thoroughly with water. tcichemicals.com Do not induce vomiting. Call a poison center or physician immediately if the person feels unwell. tcichemicals.com
In all cases of exposure, it is critical to seek prompt medical attention and provide the safety data sheet (SDS) for this compound to the responding medical personnel.
Future Research Directions and Emerging Applications
Development of Safer Analogues and Alternatives
The significant health risks associated with benzyl (B1604629) chloromethyl ether have driven research towards the development of safer analogues and alternative reagents that can achieve the same chemical transformations with reduced toxicity.
One promising area of research is the modification of the benzyl group to decrease the compound's inherent reactivity and carcinogenic potential. Analogues such as p-methoxybenzyl (PMB) ethers offer a different deprotection strategy, often involving oxidative methods, which can provide an alternative to the conditions required for benzyl ether cleavage. nih.govlibretexts.orgresearchgate.net The electronic properties of substituted benzyl ethers can be tuned to alter their stability and reactivity, potentially leading to the design of new protecting groups that are less hazardous. mpg.de For instance, developing reagents that are less volatile or have physical properties that minimize inhalation exposure is a key objective.
Another important strategy is the development of alternative benzyloxymethylating agents that avoid the use of a pre-formed, highly reactive chloromethyl ether. This includes the use of benzyl bromomethyl ether, which in some applications has been found to be a superior alkylating agent. orgsyn.org Furthermore, in situ generation of benzyl chloromethyl ether is a critical approach to enhancing safety. benthamdirect.comresearchgate.net This method involves creating the reactive species directly in the reaction mixture from less hazardous precursors, thereby avoiding the handling and storage of the toxic reagent. benthamdirect.comresearchgate.net Research in this area focuses on developing robust and efficient protocols for in situ generation that are applicable to a wide range of substrates.
Future work will likely focus on a combination of these approaches, aiming to create a new generation of protecting group reagents that are not only effective and versatile but also possess significantly improved safety profiles. The development of non-carcinogenic benzylating agents remains a high priority in the field of synthetic organic chemistry.
Novel Synthetic Applications in Diverse Chemical Fields
While traditionally used for protecting hydroxyl groups, the unique reactivity of this compound continues to be exploited in novel synthetic applications across various chemical disciplines. orgsyn.orgnbinno.com Its role as a powerful electrophile allows for the formation of carbon-carbon and carbon-heteroatom bonds, making it a versatile building block in complex molecule synthesis.
In the pharmaceutical industry, this compound is instrumental in the multi-step synthesis of complex drug molecules where selective protection of functional groups is paramount. nbinno.com It has been employed in the synthesis of various bioactive molecules, including those with potential antiviral and antibacterial properties. nbinno.com Researchers are continuously exploring its use in the synthesis of new drug candidates and pharmaceutical intermediates. chemicalbook.com
Beyond pharmaceuticals, emerging applications are being found in materials science and polymer chemistry. This compound can be used to introduce benzyloxymethyl groups into polymer backbones or onto surfaces, thereby modifying their physical and chemical properties. It contributes to the manufacture of polymers like polystyrene and polyurethane, and more advanced materials for drug delivery systems and tissue engineering scaffolds. chemicalbook.com
Furthermore, its utility in the synthesis of other chemical products such as pesticides, dyes, and surfactants highlights its broad applicability. chemicalbook.com As a potent alkylating agent, it is used to synthesize a variety of organic compounds by reacting with different nucleophiles. orgsyn.org Future research will likely uncover new applications in areas such as agrochemicals, functional materials, and as a reagent in the synthesis of complex natural products.
Advanced Mechanistic Studies on Carcinogenesis and Genotoxicity
This compound is a known carcinogen, a fact that underscores the importance of understanding its mechanism of toxicity at a molecular level. orgsyn.orgwikipedia.org Advanced mechanistic studies are crucial for risk assessment and for the rational design of safer alternatives.
The primary mechanism of its carcinogenicity is believed to be its action as a powerful alkylating agent. wikipedia.org Like other chloroalkyl ethers, it can directly react with nucleophilic sites in biological macromolecules, most importantly DNA. wikipedia.orgsymmes.fr This can lead to the formation of DNA adducts, which, if not repaired, can cause mutations and initiate the process of carcinogenesis. symmes.fr A related compound, benzyl chloride, has been shown to induce alkaline-stable DNA damage in human cells. nih.gov Future research is needed to identify the specific DNA adducts formed by this compound and to understand the cellular pathways that are disrupted by this damage.
Modern research techniques, including advanced spectrometry for adduct identification, computational modeling to predict reactive metabolites, and sophisticated cell-based assays, will be instrumental in providing a more detailed picture of how this compound initiates cancer. This deeper understanding will be invaluable for developing strategies to mitigate its harmful effects and for designing safer chemical reagents.
Environmental Remediation Strategies
Given the hazardous nature of this compound, the development of effective environmental remediation strategies for spills and contamination is essential. While the compound is known to hydrolyze rapidly in water, which can mitigate its persistence, specific decontamination protocols are necessary for handling accidental releases, especially on surfaces and equipment. nih.gov
One effective approach for the decomposition of chloromethyl ethers involves chemical neutralization. Research has shown that surfaces contaminated with these compounds can be decontaminated by treatment with an aqueous solution containing a basic organic amine, a nonionic surfactant, and an alkali-metal hydroxide (B78521). google.com The alkali-metal hydroxide maintains a basic pH, which promotes the reaction between the amine and the chloromethyl ether, leading to its rapid decomposition. google.com Dilute aqueous ammonia (B1221849) has also been cited as a neutralizing agent for the highly carcinogenic related compound, bis(chloromethyl) ether (BCME). sciencemadness.org
Future research in this area should focus on optimizing these decontamination formulations to be both highly effective and environmentally benign. This could include the use of biodegradable surfactants and bases that pose minimal secondary environmental risk. Additionally, developing protocols for handling larger-scale spills and for the remediation of contaminated soil and porous materials is an important area for further investigation. The development of portable and easy-to-use decontamination kits for laboratory and industrial settings would also be a significant step forward in ensuring safety.
The table below summarizes key components of a chemical decontamination solution for chloromethyl ethers.
| Component | Function | Example |
| Basic Organic Amine | Reacts with and decomposes the chloromethyl ether. | Hexamethylenetetramine (HMT) |
| Alkali-Metal Hydroxide | Maintains a basic pH to promote the reaction and neutralize acids. | Sodium Hydroxide |
| Nonionic Surfactant | Improves contact between the aqueous solution and the contaminant. | - |
Integration with Automated Synthesis and Flow Chemistry Platforms
The handling of hazardous reagents like this compound is a significant challenge in chemical synthesis. The integration of such reactions into automated synthesis and flow chemistry platforms represents a major advance in mitigating the risks associated with their use. wikipedia.orgpharmtech.com
Automated synthesis systems, which use robotic equipment to perform chemical reactions, can be designed to handle toxic reagents in a fully enclosed and controlled environment, thereby minimizing human exposure. wikipedia.orgsigmaaldrich.comnih.gov These platforms can precisely control reaction parameters such as temperature, pressure, and reagent addition, leading to improved reaction efficiency and safety. wikipedia.org For a reagent like this compound, automation can enable its use in a closed system, from reagent dispensing to reaction quenching and initial product purification. sigmaaldrich.com
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is particularly well-suited for hazardous reactions. pharmtech.com The small reaction volumes at any given time significantly reduce the risk of thermal runaways and minimize the amount of hazardous material present. pharmtech.com This technology also allows for the safe in situ generation and immediate use of unstable or toxic reagents, a strategy that is highly applicable to this compound. By generating it on demand within a closed-loop flow system, the need to store and handle the bulk reagent is eliminated.
Future research will focus on developing dedicated automated and flow chemistry modules specifically designed for reactions involving this compound and other hazardous substances. youtube.com This includes the development of new reactor designs, real-time reaction monitoring techniques, and integrated purification systems. The combination of artificial intelligence for synthesis planning with robotic execution has the potential to revolutionize the use of challenging reagents, making their application safer, more efficient, and more accessible. youtube.com
Q & A
Q. What are the standard laboratory synthesis and purification protocols for benzyl chloromethyl ether?
this compound (BzCME) is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting benzyl alcohol derivatives with chloromethylating agents under phase-transfer catalysis (PTC) conditions . For example, in peptide chemistry, BzCME is used to protect hydroxyl groups:
- Procedure : Z-Ser-OMe (200 mg, 0.79 mmol) is dissolved in dichloromethane (3.9 mL), followed by addition of DIEA (base) and BzCME. The mixture is stirred overnight, quenched with NaHCO₃, extracted, and purified via column chromatography (ethyl acetate/hexane gradient) .
- Key Considerations : Monitor reaction progress with TLC (Rf = 0.68 in 1:1 ethyl acetate/hexane) .
Q. What safety protocols are critical when handling this compound?
BzCME is a hazardous compound (GHS Category 6.1, UN2810) with acute toxicity (oral, dermal, inhalation) and carcinogenic potential . Essential precautions include:
Q. How is this compound characterized analytically?
- Purity Assessment : Gas chromatography (GC) with ≥70% purity (CAS Min %) .
- Structural Confirmation : ¹H NMR (CDCl₃, 270 MHz) peaks at δ 7.36–7.28 (aromatic protons), 4.72 (OCH₂Cl), and 3.76 (OCH₃) .
- Impurity Profiling : Commercial batches may contain formaldehyde derivatives (10%) and benzyl chloride (25%) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be optimized for stereoselective synthesis?
BzCME acts as an electrophile in protecting-group chemistry. For example, in serine protection:
Q. How do impurities in this compound impact experimental outcomes, and how can they be mitigated?
- Impacts : Benzyl chloride (a common impurity) may undergo unintended alkylation, while formaldehyde derivatives can crosslink biomolecules .
- Mitigation : Pre-purify BzCME via vacuum distillation or use high-purity commercial sources (≥95%) . Validate purity via GC or NMR before critical experiments .
Q. How should researchers resolve contradictory data in literature (e.g., molecular formula discrepancies)?
- Example : Some vendors incorrectly list BzCME’s formula as C₁₆H₁₆Cl₂O , conflicting with authoritative sources (C₈H₉ClO, MW 156.61) .
- Resolution : Cross-reference CAS 3587-60-8 with NIST Chemistry WebBook or Thermo Scientific specifications . Use IUPAC name chloromethoxymethylbenzene to avoid ambiguity .
Q. What distinguishes this compound’s toxicity from structurally similar ethers like bis(chloromethyl) ether (BCME)?
- BzCME : Causes skin/eye irritation and potential carcinogenicity (GHS H317, H350) .
- BCME : A known human carcinogen (IARC Group 1) with higher volatility and acute toxicity .
- Key Difference : BzCME’s benzyl group reduces volatility compared to BCME, but proper containment remains critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
